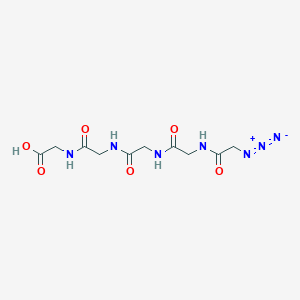

N3-Gly-Gly-Gly-Gly-Gly-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N3-Gly-Gly-Gly-Gly-Gly-OH is a peptide compound consisting of five glycine residues linked together by peptide bonds. The compound is also known as pentaglycine. Glycine is the simplest amino acid, and its repetitive sequence in this compound makes it a subject of interest in various scientific fields.

Wirkmechanismus

Target of Action

N3-Gly-Gly-Gly-Gly-Gly-OH is a type of oligo-Gly click chemistry reagent . It has been used as a linker to combine different subunits of dimeric or oligomeric proteins or to create artificial multi-domain proteins . The primary targets of this compound are therefore the proteins or peptides that it is designed to link.

Mode of Action

The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This reaction results in the formation of a stable 1,2,3-triazole linkage. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the proteins or peptides that it is linking. It’s worth noting that by modification into gly-gly-gly-ser motifs, high solubility can be achieved , which could potentially influence various biochemical pathways related to protein solubility and stability.

Result of Action

The molecular and cellular effects of this compound’s action would be primarily related to the formation of stable linkages between proteins or peptides. This could potentially influence the function, stability, and solubility of the linked proteins or peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it undergoes requires the presence of copper ions . Additionally, factors such as pH and temperature could potentially influence the stability and reactivity of the azide group in the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N3-Gly-Gly-Gly-Gly-Gly-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .

Attachment to Resin: The first glycine residue is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected glycine is added using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N3-Gly-Gly-Gly-Gly-Gly-OH can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds to yield individual glycine residues.

Oxidation: Oxidative cleavage of peptide bonds under specific conditions.

Substitution: Introduction of different functional groups at specific positions in the peptide chain.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for introducing new functional groups.

Major Products

Hydrolysis: Glycine residues.

Oxidation: Various oxidized peptide fragments.

Substitution: Modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

N3-Gly-Gly-Gly-Gly-Gly-OH has several applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and cleavage.

Biology: Serves as a linker in protein engineering to study protein-protein interactions.

Medicine: Investigated for its potential in drug delivery systems and as a scaffold for developing new therapeutics.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gly-Gly-Gly-Gly: A shorter peptide with four glycine residues.

Gly-Gly-Gly: A tripeptide with three glycine residues.

Gly-Gly: A dipeptide with two glycine residues.

Uniqueness

N3-Gly-Gly-Gly-Gly-Gly-OH is unique due to its longer chain length, which provides more flexibility and potential for forming secondary structures. This makes it particularly useful in studies requiring longer peptide linkers or more complex interactions .

Biologische Aktivität

N3-Gly-Gly-Gly-Gly-Gly-OH, also known as azido-glycylglycylglycine, is a synthetic compound characterized by a sequence of five glycine residues terminated by an azide functional group. This unique structure endows the compound with significant biological activity, particularly in the realm of protein engineering and click chemistry.

- Molecular Formula : C10H15N7O6

- Molecular Weight : 329.27 g/mol

- CAS Number : 2250433-77-1

This compound serves primarily as a linker in protein engineering. Its azide group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. This reaction enables the formation of stable covalent bonds between biomolecules, facilitating the creation of complex bioconjugates essential for various biochemical applications .

Applications in Research

This compound has been extensively utilized in several research domains:

- Protein Engineering : The compound enhances solubility and stability in peptide constructs, crucial for studying protein-protein interactions. By incorporating motifs such as Gly-Gly-Gly-Ser, researchers can achieve higher solubility in aqueous environments.

- Drug Delivery Systems : Its ability to form stable linkages makes it useful for developing innovative drug delivery systems and artificial multidomain proteins .

- Nanotechnology : Polyglycine fragments containing up to seven glycines have shown potential applications in nanotechnology constructs, binding effectively to surfaces like mica in aqueous solutions .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to related compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Glycine | Single amino acid | Simplest amino acid; no polymerization capability |

| Gly-Gly | Dipeptide of two glycine residues | Basic unit for peptide synthesis |

| Gly-Gly-Gly | Tripeptide of three glycine residues | Shorter chain limits flexibility and interactions |

| Gly-Gly-Gly-Gly | Tetrapeptide of four glycine residues | Less flexible than N3-glycerol |

| Hexaglycine (Glycylglycylglycylglycylglycylglycylglycine) | Six glycine residues | Increased length but lacks azide functionality |

This compound's unique azide functionality combined with its longer glycine chain enhances its flexibility and interaction potential compared to shorter peptides. This flexibility allows it to adopt diverse conformations and secondary structures, making it particularly valuable in biochemical applications where complex interactions are studied .

Case Studies

- Protein Interaction Studies : Research has demonstrated that this compound can significantly improve the stability and solubility of fusion proteins, allowing for better characterization of protein complexes under physiological conditions. This has implications for understanding cellular processes and developing new therapeutic strategies .

- Development of Multidomain Proteins : In studies where researchers aimed to create artificial multidomain proteins, this compound was used as a linker to connect different subunits effectively. The flexibility provided by the oligo-gly linker minimized unwanted interactions between discrete domains while maintaining their functional integrity .

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O6/c11-17-16-4-9(21)14-2-7(19)12-1-6(18)13-3-8(20)15-5-10(22)23/h1-5H2,(H,12,19)(H,13,18)(H,14,21)(H,15,20)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRYJIBFEWSVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.